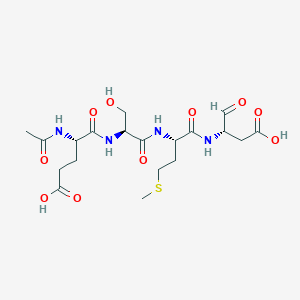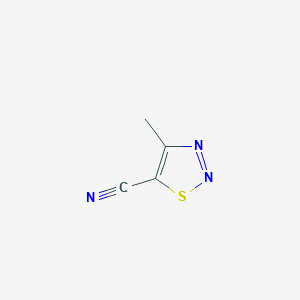
4-甲基-1,2,3-噻二唑-5-腈
描述
4-Methyl-1,2,3-thiadiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
科学研究应用
4-Methyl-1,2,3-thiadiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
4-Methyl-1,2,3-thiadiazole-5-carbonitrile and its derivatives have been found to exhibit antimicrobial activity, particularly against Gram-positive bacteria
Result of Action
The primary result of the action of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This suggests that the compound may have potential as an antimicrobial agent.
生化分析
Biochemical Properties
4-Methyl-1,2,3-thiadiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.
Cellular Effects
The effects of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by modulating signaling pathways that control cell survival and death . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methyl-1,2,3-thiadiazole-5-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition disrupts bacterial metabolic processes, leading to cell death. Additionally, 4-Methyl-1,2,3-thiadiazole-5-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1,2,3-thiadiazole-5-carbonitrile remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained antimicrobial activity and potential cytotoxic effects on mammalian cells.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with cellular components and disruption of normal cellular functions. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological activity.
Metabolic Pathways
4-Methyl-1,2,3-thiadiazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and subsequent elimination from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . For instance, the compound may be transported across cell membranes by specific transporters, facilitating its entry into cells where it exerts its biological effects. Additionally, binding proteins may sequester the compound in specific cellular compartments, enhancing its efficacy.
Subcellular Localization
4-Methyl-1,2,3-thiadiazole-5-carbonitrile exhibits specific subcellular localization, which is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it may accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with acetonitrile in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Methyl-1,2,3-thiadiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
相似化合物的比较
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Methyl-1,2,3-thiadiazole-5-carboxamide
- 4-Methyl-1,2,3-thiadiazole-5-thiol
Uniqueness
4-Methyl-1,2,3-thiadiazole-5-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the nitrile group plays a crucial role in the desired chemical or biological activity.
属性
IUPAC Name |
4-methylthiadiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c1-3-4(2-5)8-7-6-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRVAYBDOKEBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579293 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-68-2 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




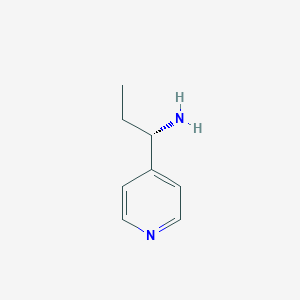
![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
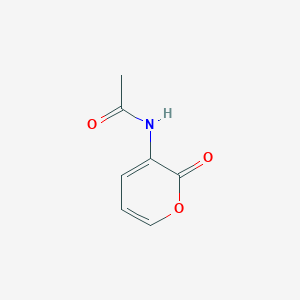

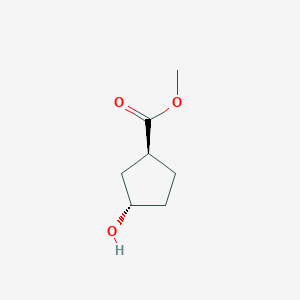
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)


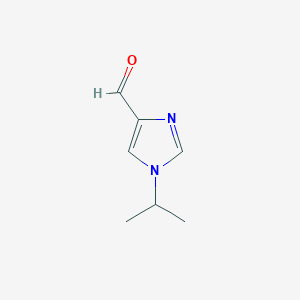

![4-methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B65956.png)
